(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Overview
Description
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone is an organic compound that features a brominated pyrrole ring attached to a piperidine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile to yield 4-bromopyrrole.
Formation of Methanone Linkage: The 4-bromopyrrole is then reacted with piperidine in the presence of a base such as triethylamine or potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like DMF or DMSO, and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Methanol derivatives of the original compound.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The brominated pyrrole ring and piperidine moiety contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
(4-Chloro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-Fluoro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone: Similar structure with an iodine atom instead of bromine.
Comparison:
Reactivity: The bromine atom in (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone provides a balance between reactivity and stability, making it suitable for various chemical transformations. In contrast, the chlorine, fluorine, and iodine analogs may exhibit different reactivity profiles due to the varying electronegativity and size of the halogen atoms.
Applications: While all these compounds can be used as intermediates in organic synthesis, the specific halogen present can influence their biological activity and suitability for particular applications. For example, the brominated compound may have distinct pharmacological properties compared to its chlorinated or fluorinated counterparts.
Properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNXEGULSVUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377581 | |
Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900019-45-6 | |
Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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